molecular formula C21H31N3O6S B1606347 N-Formylmethionyl-leucyl-tyrosine CAS No. 97521-28-3

N-Formylmethionyl-leucyl-tyrosine

Cat. No.: B1606347
CAS No.: 97521-28-3
M. Wt: 453.6 g/mol
InChI Key: YWWPFLBIDPYGOS-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylmethionyl-leucyl-tyrosine is a tripeptide composed of N-formylmethionine, leucine, and tyrosine. This compound is known for its role in various biological processes, particularly in the immune response. It is a chemotactic peptide that attracts and activates polymorphonuclear leukocytes (PMNs) and macrophages, playing a crucial role in the body’s defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionyl-leucyl-tyrosine typically involves the stepwise coupling of the amino acids N-formylmethionine, leucine, and tyrosine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The activated amino acids are sequentially coupled to form the tripeptide. Finally, the protecting groups are removed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Formylmethionyl-leucyl-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Formylmethionyl-leucyl-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in chemotaxis and immune response.

    Medicine: Explored for its potential as a therapeutic agent in conditions involving inflammation and immune modulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

N-Formylmethionyl-leucyl-tyrosine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the mobilization of calcium ions and the activation of various kinases. These events result in the directed movement of leukocytes towards the source of the peptide, facilitating the immune response. The primary molecular targets include the formyl peptide receptors (FPRs), which are involved in mediating the chemotactic and activating effects of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formylmethionyl-leucyl-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities. The presence of tyrosine allows for additional interactions and modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWPFLBIDPYGOS-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243013
Record name N-Formylmethionyl-leucyl-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97521-28-3
Record name N-Formylmethionyl-leucyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097521283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formylmethionyl-leucyl-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylmethionyl-leucyl-tyrosine
Reactant of Route 2
N-Formylmethionyl-leucyl-tyrosine
Reactant of Route 3
N-Formylmethionyl-leucyl-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Formylmethionyl-leucyl-tyrosine
Reactant of Route 5
Reactant of Route 5
N-Formylmethionyl-leucyl-tyrosine
Reactant of Route 6
N-Formylmethionyl-leucyl-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.